molecular formula C5H6N4O B11764704 6-Aminopyrimidine-4-carboxamide

6-Aminopyrimidine-4-carboxamide

Cat. No.: B11764704
M. Wt: 138.13 g/mol
InChI Key: JLTSEIZANHBJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Aminopyrimidine-4-carboxamide is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,3-diaminopyridine with carbon disulfide in ethanol, followed by cyclization to form the desired pyrimidine ring . Another approach involves the amination of 2-chloro-4-methyl-6-aminopyrimidine with 4,4-difluoropiperidine in the presence of DIPEA in 1-methyl-2-pyrrolidinone at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are employed under various conditions to achieve substitution.

Major Products: The major products formed from these reactions include substituted pyrimidines, which can exhibit enhanced pharmacological properties and serve as intermediates for further chemical transformations .

Scientific Research Applications

6-Aminopyrimidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Aminopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad range of applications in various scientific fields highlight its significance.

Properties

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

6-aminopyrimidine-4-carboxamide

InChI

InChI=1S/C5H6N4O/c6-4-1-3(5(7)10)8-2-9-4/h1-2H,(H2,7,10)(H2,6,8,9)

InChI Key

JLTSEIZANHBJML-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CN=C1N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.